1-(Methylamino)anthraquinone is a synthetically derived anthraquinone dye, also known commercially as Disperse Red 9 and Solvent Red 111. It functions as a foundational colorant for plastics, waxes, and inks, and serves as a critical intermediate in the synthesis of other dyes and organic pigments. Unlike the parent anthraquinone scaffold, it exhibits good solubility in common organic solvents such as acetone and ethanol, while remaining insoluble in water. This solubility profile, combined with its distinct red hue, establishes its baseline utility in applications requiring homogeneous incorporation into non-aqueous formulations.
Simple substitution of 1-(methylamino)anthraquinone with analogs like 1-aminoanthraquinone or the parent unsubstituted anthraquinone is often unviable in practice. The identity and position of substituents on the anthraquinone core directly dictate critical electronic properties, which in turn control the compound's redox potential and photophysical behavior (i.e., color). The methylamino group, as an electron-donating substituent, lowers the reduction potential of the quinone system compared to the unsubstituted core. This makes it functionally different in electrochemical applications. Furthermore, this specific substitution defines its absorption maximum, resulting in a distinct color profile that cannot be replicated by close analogs, a critical failure point in its primary application as a precision colorant.
1-(Methylamino)anthraquinone is described as soluble in solvents such as acetone, ethanol, and ethylene glycol ether. This contrasts sharply with the parent compound, unsubstituted anthraquinone, which has very poor solubility in many common solvents; for example, its solubility in ethanol at 25°C is only 0.06 g per 100 g of solvent. The addition of the methylamino group provides a significant improvement in processability for liquid-phase applications.
| Evidence Dimension | Solubility in Ethanol |
| Target Compound Data | Soluble |
| Comparator Or Baseline | Unsubstituted Anthraquinone: 0.06 g / 100 g ethanol (25°C) |
| Quantified Difference | Qualitatively significant improvement from very slightly soluble to soluble, enabling practical formulation. |
| Conditions | Standard temperature and pressure. |
This solubility is critical for creating stable, concentrated solutions for inks, coatings, and dye baths, which is not feasible with the poorly soluble parent compound.
The introduction of electron-donating groups, such as amino functionalities, to the anthraquinone core is a known strategy to tune its electrochemical properties. Studies show that amino groups cause a cathodic shift (i.e., a more negative reduction potential) compared to the unsubstituted parent anthraquinone. Increasing the electron-donating character further modifies this potential. The N-methyl group on 1-(methylamino)anthraquinone provides a specific electronic modification distinct from the primary amine on 1-aminoanthraquinone, making it a discrete building block for applications where redox potential must be precisely controlled.
| Evidence Dimension | First Reduction Potential |
| Target Compound Data | Cathodically shifted relative to baseline due to electron-donating -NHCH3 group. |
| Comparator Or Baseline | Unsubstituted Anthraquinone |
| Quantified Difference | Directional shift to more negative potential. |
| Conditions | Cyclic voltammetry in organic solvent (e.g., MeCN). |
This allows for its selection as a precursor for redox-active polymers or cathode materials where a specific operating voltage, lower than that of unsubstituted anthraquinone, is required.
1-(Methylamino)anthraquinone is a crystalline solid with a well-defined melting point reported consistently in the range of 170–172 °C. This specific thermal transition point is a key processing parameter. Furthermore, its ability to be vaporized for use in pyrotechnic smoke formulations, such as the M18 smoke grenade, demonstrates thermal stability and suitability for phase-change applications where controlled sublimation or vaporization without premature decomposition is necessary.
| Evidence Dimension | Melting Point |
| Target Compound Data | 170–172 °C |
| Comparator Or Baseline | Application-specific processing temperatures (e.g., polymer melt extrusion). |
| Quantified Difference | N/A |
| Conditions | Standard atmospheric pressure. |
A defined melting point ensures predictable behavior during high-temperature processes like polymer melt coloration, preventing thermal degradation and ensuring consistent product quality.
The compound's demonstrated solubility in organic solvents like ethanol and acetone makes it a direct-use candidate for formulating non-aqueous, solvent-based colorant systems where uniform dispersion and stability are required, and where the parent anthraquinone's low solubility would lead to processing failures.
With a distinct melting point of 170-172 °C, this dye is suitable for incorporation into thermoplastic melts and waxes during manufacturing. Its thermal characteristics ensure it can withstand typical processing temperatures without significant degradation, providing consistent coloration for bulk materials.
As a substituted anthraquinone, its electrochemical potential is cathodically shifted compared to the unsubstituted core. This makes it a valuable precursor for synthesizing larger molecules or polymers for applications like organic batteries or electrocatalysis, where tuning the redox potential to a specific, lower-energy level is a key design parameter.